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molecular formula C12H8O3S B188961 2-(Thiophene-2-carbonyl)benzoic acid CAS No. 46496-80-4

2-(Thiophene-2-carbonyl)benzoic acid

Cat. No. B188961
M. Wt: 232.26 g/mol
InChI Key: KPJANWLDEVDGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09312501B2

Procedure details

Aluminum chloride (58.7 g, 440 mmol, 2.2 equiv.) and dichloromethane (150 mL) were added to a round bottom flask. A solution of phthalic anhydride (29.6 g, 200 mmol, 1.0 equiv.) in dichloromethane (150 mL) was then added, and the mixture was stirred at room temperature for 30 minutes. Thiophene (15.8 mL, 200 mL, 1.0 equiv.) was added over 1 hour, after which the reaction mixture was stirred for 3 hours at room temperature. The reaction mixture was cautiously quenched with hydrochloric acid (0.2 M, 1 L), extracted with dichloromethane, and extracted with aqueous NaOH (1 N, 3×200 mL). The aqueous layer was acidified with concentrated hydrochloric acid; the solids were collected by filtration, and stirred in refluxing methanol. The suspension was filtered, and water was added to the filtrate to crystallize 1 as a colorless solid (20.7 g, 45%). 1H NMR (500 MHz, CDCl3) δ8.09 (dd, J=7.8, 0.85 Hz, 1H), 7.70 (dd, J=4.9, 1.1 Hz, 1H), 7.67 (td, J=7.5, 1.3 Hz, 1H), 7.58 (td, J=7.8, 1.3 Hz, 1H), 7.47 (dd, J=7.5, 0.90, 1H), 7.27-7.26 (m, 1H), 7.07-7.06 (m, 1H). m.p 144-145° C.
Quantity
58.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
15.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1(=[O:15])[O:10][C:8](=[O:9])[C:7]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:6]12.[S:16]1[CH:20]=[CH:19][CH:18]=[CH:17]1>ClCCl>[S:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[C:8]([C:7]1[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=1[C:5]([OH:10])=[O:15])=[O:9] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
58.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
29.6 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
15.8 mL
Type
reactant
Smiles
S1C=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after which the reaction mixture was stirred for 3 hours at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was cautiously quenched with hydrochloric acid (0.2 M, 1 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with aqueous NaOH (1 N, 3×200 mL)
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing methanol
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
ADDITION
Type
ADDITION
Details
water was added to the filtrate
CUSTOM
Type
CUSTOM
Details
to crystallize 1 as a colorless solid (20.7 g, 45%)
CUSTOM
Type
CUSTOM
Details
m.p 144-145° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
S1C(=CC=C1)C(=O)C1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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